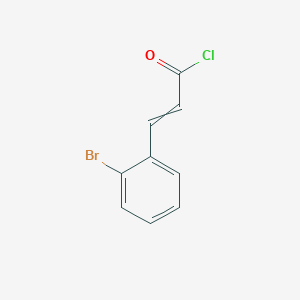
3-(2-Bromophenyl)acryloyl chloride
Vue d'ensemble
Description
3-(2-Bromophenyl)acryloyl chloride is an organic compound with the molecular formula C9H6BrClO. It is a derivative of acryloyl chloride, where the hydrogen atom in the phenyl ring is substituted with a bromine atom at the ortho position. This compound is primarily used in organic synthesis and research applications due to its reactive nature.
Synthetic Routes and Reaction Conditions:
Acryloylation Reaction: The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Polymerization: It can also be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Bases like triethylamine or pyridine.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products:
- Substituted acrylamides, acrylates, and other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Bromophenyl)acryloyl chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nature of the bromine and acryloyl groups makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)acryloyl chloride: Similar structure but with bromine at the para position.
3-(2-Chlorophenyl)acryloyl chloride: Chlorine instead of bromine at the ortho position.
3-(2-Fluorophenyl)acryloyl chloride: Fluorine instead of bromine at the ortho position.
Uniqueness:
- The presence of the bromine atom at the ortho position in 3-(2-Bromophenyl)acryloyl chloride imparts unique reactivity and steric effects compared to its para and meta analogs. This can influence the selectivity and outcome of chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
3-(2-bromophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYOGIMOIFDSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















